![molecular formula C14H20N2O5S B5438445 2-methoxy-N-methyl-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide](/img/structure/B5438445.png)
2-methoxy-N-methyl-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide
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Overview
Description
2-methoxy-N-methyl-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is commonly referred to as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme involved in B-cell receptor signaling, and its inhibition has shown promising results in the treatment of various diseases, including cancer and autoimmune disorders.
Mechanism of Action
TAK-659 works by inhibiting the activity of BTK, a crucial enzyme involved in B-cell receptor signaling. BTK plays a critical role in the activation and proliferation of B-cells, and its inhibition leads to the suppression of B-cell receptor signaling, ultimately leading to the induction of apoptosis in cancer cells. TAK-659 has also been shown to modulate the immune response by suppressing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects, including the inhibition of BTK activity, suppression of B-cell receptor signaling, and modulation of the immune response. TAK-659 has also been shown to induce apoptosis in cancer cells and suppress the production of autoantibodies in autoimmune disorders.
Advantages and Limitations for Lab Experiments
TAK-659 has several advantages for lab experiments, including its potency, selectivity, and specificity for BTK inhibition. TAK-659 has also been shown to have favorable pharmacokinetic properties, making it suitable for in vivo studies. However, TAK-659 has some limitations, including its solubility and stability, which may affect its efficacy in certain experimental conditions.
Future Directions
There are several future directions for research on TAK-659, including its potential applications in combination therapy with other drugs, its efficacy in different cancer types, and its role in modulating the immune response in autoimmune disorders. Further studies are also needed to optimize the synthesis and formulation of TAK-659 to improve its solubility and stability. Overall, TAK-659 has shown significant promise as a potential therapeutic agent for various diseases, and further research is needed to fully understand its potential applications and limitations.
Synthesis Methods
The synthesis of TAK-659 involves several steps, starting with the reaction of 2-methoxy-5-nitrobenzamide with tetrahydro-2-furanmethanamine. This intermediate is then reacted with sulfonyl chloride to obtain the final product. The synthesis of TAK-659 has been optimized to produce high yields and purity, making it suitable for various research applications.
Scientific Research Applications
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune disorders, and inflammatory diseases. Preclinical studies have demonstrated the efficacy of TAK-659 in inhibiting BTK activity and suppressing B-cell receptor signaling, leading to the induction of apoptosis in cancer cells. TAK-659 has also shown promising results in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus, by suppressing the production of autoantibodies.
properties
IUPAC Name |
2-methoxy-N-methyl-5-(oxolan-2-ylmethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-15-14(17)12-8-11(5-6-13(12)20-2)22(18,19)16-9-10-4-3-7-21-10/h5-6,8,10,16H,3-4,7,9H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAHCEQHUSCUJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NCC2CCCO2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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